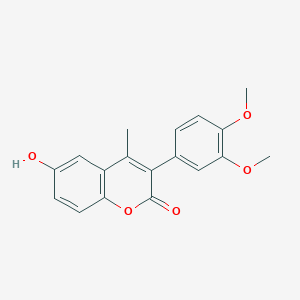

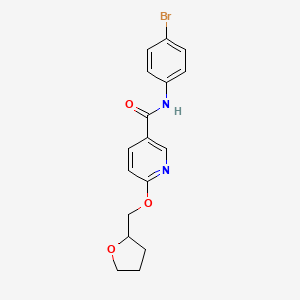

![molecular formula C25H29N5OS B2440848 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-44-7](/img/structure/B2440848.png)

5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a p-tolyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and a hydroxyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, due to the presence of multiple rings and functional groups. The benzylpiperazine and p-tolyl groups are likely to contribute to the overall bulkiness of the molecule, while the thiazolotriazole ring and hydroxyl group may be involved in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, such as 1,2,4-triazoles, are cornerstone structures in medicinal chemistry due to their broad spectrum of biological activities. They serve as crucial scaffolds for developing new drugs with various pharmacological properties. The literature reveals significant interest in triazole derivatives for their potential anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Studies have underscored the importance of triazole derivatives in addressing diseases with high unmet medical needs, including neglected diseases and those caused by drug-resistant bacteria (Ferreira et al., 2013). The triazole core, similar to the structural motif in the compound of interest, underscores the significance of such heterocyclic compounds in rational drug design and the development of new therapeutic agents.

DNA Interaction and Radioprotection

Derivatives of benzimidazole, which share structural similarity with thiazolo[3,2-b]triazoles in terms of heterocyclic nature and potential for biological interaction, have been explored for their ability to bind to the minor groove of DNA, exhibiting specificity for AT-rich sequences. Such compounds, including Hoechst 33258 and its analogues, are not only used as fluorescent DNA stains due to their cell permeability but also have applications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013). This reflects on the broader potential of 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol and related compounds in biologically relevant interactions and therapeutic applications.

Corrosion Inhibition

Tolyltriazole derivatives are known for their effectiveness in inhibiting copper and brass corrosion in various environments. This illustrates the utility of triazole compounds beyond pharmaceuticals, extending into material science for protecting metals against corrosion. The ability of tolyltriazole to protect metals in different corrosive atmospheres showcases the versatility and broad applicability of triazole derivatives in industrial applications (Walker, 1976).

Pharmacological Implications

The presence of the benzylpiperazine moiety in pharmaceuticals has been linked to various therapeutic effects, including antidepressant and anxiolytic activities. Arylpiperazine derivatives are explored for their interactions with neurotransmitter receptors, indicating the relevance of such structures in developing CNS-active drugs (Caccia, 2007). This suggests that the compound , incorporating both benzylpiperazine and triazole moieties, could be of interest for CNS pharmacology research.

Future Directions

properties

IUPAC Name |

5-[(4-benzylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-3-21-26-25-30(27-21)24(31)23(32-25)22(20-11-9-18(2)10-12-20)29-15-13-28(14-16-29)17-19-7-5-4-6-8-19/h4-12,22,31H,3,13-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAXIHAOGCFDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

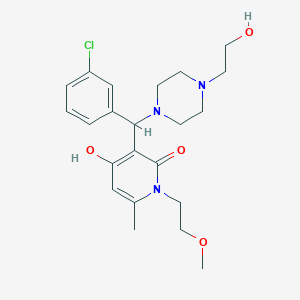

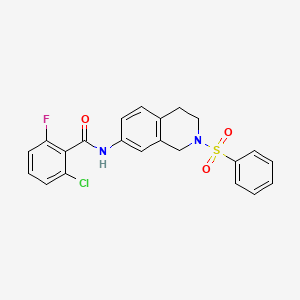

![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)

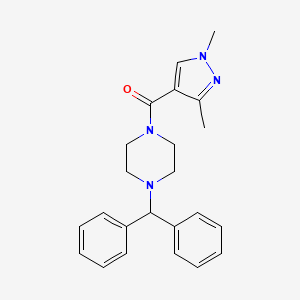

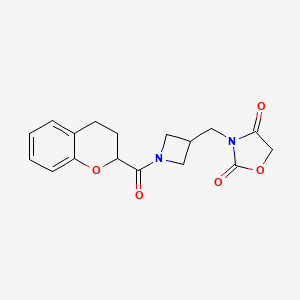

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)

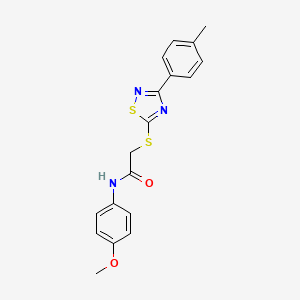

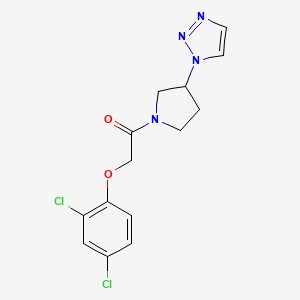

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B2440782.png)

![Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2440787.png)